N-[(5-Phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine
N-[(5-Phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine
PF9601N is a selective and potent monoamine oxidase B inhibitor that exhibit anti-Parkinsonian effects in several models of PD.
Brand Name:
Vulcanchem
CAS No.:
133845-63-3
VCID:
VC0539310
InChI:
InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2
SMILES:
C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Molecular Formula:
C19H18N2O
Molecular Weight:
290.4 g/mol
N-[(5-Phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine
CAS No.: 133845-63-3
Inhibitors
VCID: VC0539310
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 133845-63-3 |
---|---|
Product Name | N-[(5-Phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine |
Molecular Formula | C19H18N2O |
Molecular Weight | 290.4 g/mol |
IUPAC Name | N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine |
Standard InChI | InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 |
Standard InChIKey | YFPNAYXYKXAKJC-UHFFFAOYSA-N |
SMILES | C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Canonical SMILES | C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Appearance | Solid powder |
Description | PF9601N is a selective and potent monoamine oxidase B inhibitor that exhibit anti-Parkinsonian effects in several models of PD. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N-(2-propinyl)-2-(5-benzyloxyindol)methylamine N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine PF 9601N PF-9601N PF9601N |
Reference | 1: Marco-Contelles J, Unzeta M, Bolea I, Esteban G, Ramsay RR, Romero A, Martínez-Murillo R, Carreiras MC, Ismaili L. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Front Neurosci. 2016 Jun 28;10:294. doi: 10.3389/fnins.2016.00294. eCollection 2016. PubMed PMID: 27445665; PubMed Central PMCID: PMC4923252. 2: Bolea I, Colivicchi MA, Ballini C, Marco-Contelles J, Tipton KF, Unzeta M, Della Corte L. Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity. CNS Neurosci Ther. 2014 Jul;20(7):641-50. doi: 10.1111/cns.12271. Epub 2014 Apr 28. PubMed PMID: 24767579. 3: Esteban G, Allan J, Samadi A, Mattevi A, Unzeta M, Marco-Contelles J, Binda C, Ramsay RR. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease. Biochim Biophys Acta. 2014 Jun;1844(6):1104-10. doi: 10.1016/j.bbapap.2014.03.006. Epub 2014 Mar 16. PubMed PMID: 24642166. 4: Stasiak A, Mussur M, Unzeta M, Lazewska D, Kiec-Kononowicz K, Fogel WA. The central histamine level in rat model of vascular dementia. J Physiol Pharmacol. 2011 Oct;62(5):549-58. PubMed PMID: 22204803. 5: Unzeta M, Sanz E. Novel MAO-B inhibitors: potential therapeutic use of the selective MAO-B inhibitor PF9601N in Parkinson's disease. Int Rev Neurobiol. 2011;100:217-36. doi: 10.1016/B978-0-12-386467-3.00011-X. Review. PubMed PMID: 21971010. 6: Bellik L, Dragoni S, Pessina F, Sanz E, Unzeta M, Valoti M. Antioxidant properties of PF9601N, a novel MAO-B inhibitor: assessment of its ability to interact with reactive nitrogen species. Acta Biochim Pol. 2010;57(2):235-9. Epub 2010 Jun 9. PubMed PMID: 20532254. 7: Sanz E, Quintana A, Hidalgo J, Marco JL, Unzeta M. PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death. Mol Cell Neurosci. 2009 May;41(1):19-31. doi: 10.1016/j.mcn.2009.01.005. Epub 2009 Feb 4. PubMed PMID: 19386233. 8: Sanz E, Quintana A, Valente T, Manso Y, Hidalgo J, Unzeta M. Monoamine oxidase-B activity is not involved in the neuroinflammatory response elicited by a focal freeze brain injury. J Neurosci Res. 2009 Feb 15;87(3):784-94. doi: 10.1002/jnr.21892. PubMed PMID: 18831059. 9: Sanz E, Quintana A, Battaglia V, Toninello A, Hidalgo J, Ambrosio S, Valoti M, Marco JL, Tipton KF, Unzeta M. Anti-apoptotic effect of Mao-B inhibitor PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells. J Neurochem. 2008 Jun 1;105(6):2404-17. doi: 10.1111/j.1471-4159.2008.05326.x. PubMed PMID: 18331475. 10: Dragoni S, Materozzi G, Pessina F, Frosini M, Marco JL, Unzeta M, Sgaragli G, Valoti M. CYP-dependent metabolism of PF9601N, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes. J Pharm Pharm Sci. 2007;10(4):473-85. PubMed PMID: 18261369. 11: Battaglia V, Sanz E, Salvi M, Unzeta M, Toninello A. Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition. Cell Mol Life Sci. 2006 Jun;63(12):1440-8. PubMed PMID: 16767355. 12: Sanz E, Romera M, Bellik L, Marco JI, Unzeta M. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease. Med Sci Monit. 2004 Dec;10(12):BR477-84. PubMed PMID: 15567979. 13: Perez V, Romera M, Lizcano JM, Marco JL, Unzeta M. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells. J Pharm Pharmacol. 2003 May;55(5):713-6. PubMed PMID: 12831516. 14: Perez V, Unzeta M. PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine], a new MAO-B inhibitor, attenuates MPTP-induced depletion of striatal dopamine levels in C57/BL6 mice. Neurochem Int. 2003 Feb;42(3):221-9. PubMed PMID: 12427476. 15: Cutillas B, Ambrosio S, Unzeta M. Neuroprotective effect of the monoamine oxidase inhibitor PF 9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] on rat nigral neurons after 6-hydroxydopamine-striatal lesion. Neurosci Lett. 2002 Aug 30;329(2):165-8. PubMed PMID: 12165403. 16: Pérez V, Pastó M, Unzeta M. Involvement of Ca2+ in dopamine release in striatal rat slices by PF9601N and L-deprenyl. Neurobiology (Bp). 2000;8(3-4):237-42. PubMed PMID: 11225514. 17: Pérez V, Morón J, Pastó M, Unzeta M. Neuroprotective aspects of a novel MAO-B inhibitor PF9601N. Neurobiology (Bp). 2000;8(3-4):231-6. PubMed PMID: 11225513. 18: Prat G, Pérez V, Rubi A, Casas M, Unzeta M. The novel type B MAO inhibitor PF9601N enhances the duration of L-DOPA-induced contralateral turning in 6-hydroxydopamine lesioned rats. J Neural Transm (Vienna). 2000;107(4):409-17. PubMed PMID: 11215752. |
PubChem Compound | 9947954 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume